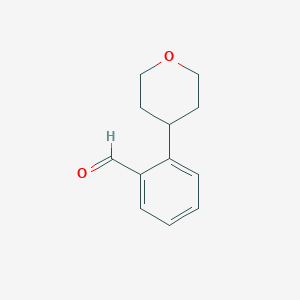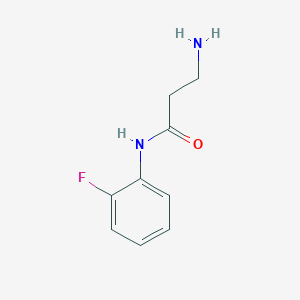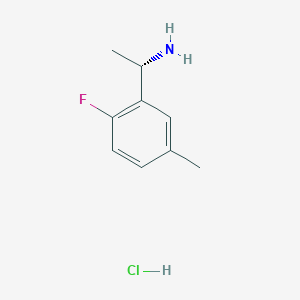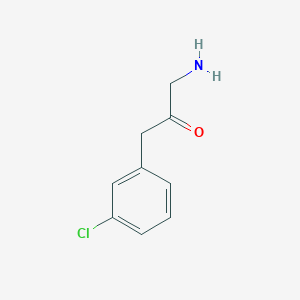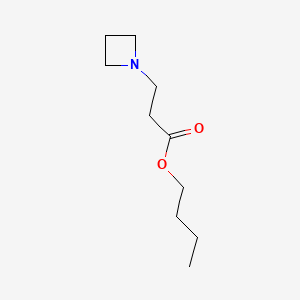
Butyl 3-(azetidin-1-yl)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of esters. It features a butyl group attached to a propanoate moiety, which is further linked to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(azetidin-1-yl)propanoate typically involves the esterification of 3-(azetidin-1-yl)propanoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of butyl 3-(azetidin-1-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the final product.
化学反应分析
Types of Reactions
Butyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the azetidine ring.
Major Products Formed
Hydrolysis: 3-(azetidin-1-yl)propanoic acid and butanol.
Reduction: 3-(azetidin-1-yl)propanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学研究应用
Butyl 3-(azetidin-1-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The azetidine ring is a common motif in drug design due to its ability to interact with biological targets, making this compound valuable in the development of new therapeutic agents.
Materials Science: The unique reactivity of the azetidine ring allows for the creation of novel polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents
作用机制
The mechanism of action of butyl 3-(azetidin-1-yl)propanoate largely depends on its interaction with biological targets. The azetidine ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the active azetidine-containing fragment, which can then exert its effects on molecular pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
Butyl propanoate: Lacks the azetidine ring, making it less reactive and less versatile in synthetic applications.
3-(Azetidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, which alters its reactivity and solubility properties.
Ethyl 3-(azetidin-1-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(azetidin-1-yl)propanoate is unique due to the presence of both the ester and azetidine functionalities. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
69416-69-9 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
butyl 3-(azetidin-1-yl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-3-9-13-10(12)5-8-11-6-4-7-11/h2-9H2,1H3 |
InChI 键 |
BGZYXSKAJHLLNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CCN1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


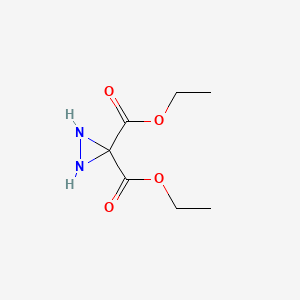
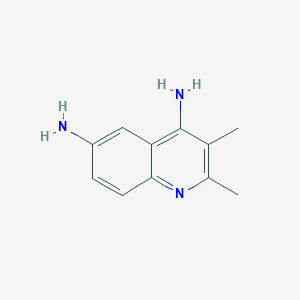
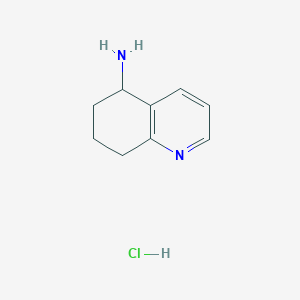
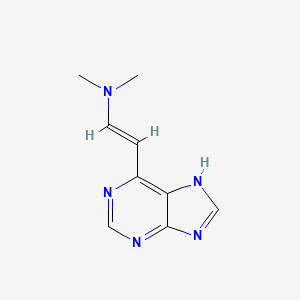
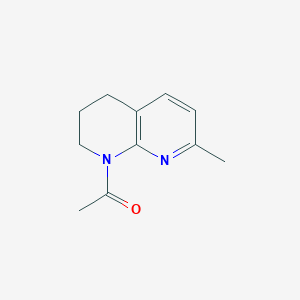
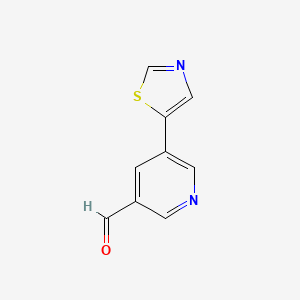
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
